Enzymatic Resolution: Higher Enantiomeric Excess of D-Phg Compared to L-Phg via Enzymatic Hydrolysis
In a study on the enzymatic resolution of DL-phenylglycine, the process selectively yielded D-phenylglycine with an enantiomeric excess (ee) of >95% after acid hydrolysis, while the L-enantiomer was hydrolyzed by the enzyme [1]. This demonstrates a selective production of the desired D-isomer, a key advantage for procuring high-purity material.
| Evidence Dimension | Enantiomeric Excess (ee) after enzymatic resolution |
|---|---|
| Target Compound Data | D-phenylglycine (from unreacted N-acetyl-D-phenylglycine): >95% ee |
| Comparator Or Baseline | L-phenylglycine (hydrolyzed from N-acetyl-L-phenylglycine) |
| Quantified Difference | Selective production of D-enantiomer; ee for D-Phg is >95% |
| Conditions | Enzymatic resolution of DL-phenylglycine using an enzyme, followed by acid hydrolysis (48% HBr). |
Why This Matters
This confirms that enzymatic methods can produce D-phenylglycine with very high chiral purity, a critical quality attribute for its use in stereoselective synthesis, and a parameter that must be verified when sourcing the compound.
- [1] Youshko, M. I., van Langen, L. M., de Vroom, E., van Rantwijk, F., Sheldon, R. A., & Švedas, V. K. (2005). Enzymic resolution of dl-phenylglycine. Tetrahedron: Asymmetry, 16(10), 1825-1829. View Source
